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N4-Acetylcytidine - 3768-18-1

N4-Acetylcytidine

Catalog Number: EVT-312088
CAS Number: 3768-18-1
Molecular Formula: C11H15N3O6
Molecular Weight: 285.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in all domains of life. [] It involves the acetylation of the cytidine base at the nitrogen-4 position. [] While initially recognized for its presence in tRNA and rRNA, recent research has unveiled its abundance in mRNA as well, sometimes even surpassing the prevalence of the m7G cap modification. []

Role in Scientific Research:

  • Translation efficiency and regulation [, ]
  • mRNA stability [, , ]
  • Stress response []
  • Ribosome biogenesis []
  • Cellular differentiation []
  • Disease pathogenesis [, , ]
Future Directions
  • Developing tools for ac4C detection and analysis: Improving the sensitivity and accessibility of methods for detecting and quantifying ac4C, like the FAM-seq method, [] will be critical for advancing research in this field.

Cytidine

Relevance: Cytidine is the parent nucleoside of N4-Acetylcytidine. The key structural difference lies in the acetylation at the N4 position of the cytosine base in N4-Acetylcytidine. This modification significantly impacts the biological activity of the nucleoside. For instance, in Escherichia coli tRNAmMct, the presence of N4-acetylcytidine instead of cytidine at the wobble position of the anticodon enhances fidelity during protein synthesis by preventing misreading of the AUA isoleucine codon. []

N7-Methylguanosine

Relevance: Like N4-Acetylcytidine, N7-Methylguanosine represents a prevalent RNA modification. Studies investigating modified nucleosides in Saccharomyces cerevisiae mRNAs revealed the presence of both N4-Acetylcytidine and N7-Methylguanosine in relatively high abundance, emphasizing the potential impact of these modifications on mRNA function. [, ]

N6-Methyladenosine

Relevance: N6-Methyladenosine and N4-Acetylcytidine are both prevalent mRNA modifications implicated in the regulation of gene expression at the post-transcriptional level. Their levels have been shown to change in response to various cellular stresses, suggesting their dynamic role in cellular adaptation. [, ]

2′-O-Methylguanosine

Relevance: Similar to N4-Acetylcytidine, 2′-O-Methylguanosine highlights the significance of RNA modifications in cellular processes. Both modifications were identified in Saccharomyces cerevisiae mRNAs, expanding the repertoire of potential chemical modifications found in coding RNAs and emphasizing the complexity of mRNA modification patterns. []

2′-O-Methylcytosine

Relevance: The identification of 2′-O-Methylcytosine in Saccharomyces cerevisiae mRNAs alongside N4-Acetylcytidine emphasizes the intricate landscape of mRNA modifications and their potential roles in modulating mRNA function. []

5-Formylcytidine

Relevance: Both 5-Formylcytidine and N4-Acetylcytidine are conserved RNA modifications found across various organisms, underscoring their fundamental biological importance. Their identification in Saccharomyces cerevisiae mRNAs further emphasizes the diverse nature of mRNA modifications and their potential contributions to gene regulation. [, ]

Pseudouridine

Relevance: Pseudouridine, like N4-Acetylcytidine, showcases the significance of post-transcriptional modifications in fine-tuning RNA function. Both modifications were detected in elevated levels in the serum of uremic patients, particularly those undergoing continuous ambulatory peritoneal dialysis (CAPD), suggesting potential alterations in RNA metabolism associated with uremia. []

5-Hydroxyuridine

Relevance: While not naturally occurring in conjunction with N4-Acetylcytidine, 5-Hydroxyuridine is relevant due to its serendipitous synthesis from a derivative of N4-Acetylcytidine. Specifically, a hypervalent iodine(III)-mediated reaction with 2′,3′-O-isopropylidene N4-Acetylcytidine led to the formation of 5-Hydroxyuridine, highlighting the reactivity of the N4-acetyl group and its potential for chemical modifications. []

Source and Classification

N4-Acetylcytidine is synthesized from cytidine, which is a naturally occurring nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. The classification of N4-Acetylcytidine falls under modified nucleosides, specifically as an acetylated derivative of cytidine. Its chemical structure can be represented by the formula C₁₁H₁₃N₃O₅, with a molecular weight of approximately 283.24 g/mol.

Synthesis Analysis

The synthesis of N4-Acetylcytidine can be achieved through several methods, with one prominent technique involving the acetylation of cytidine using diacetyl oxide in the presence of dimethylformamide as a solvent.

Method Details

  1. Reagents:
    • Cytidine
    • Dimethylformamide (solvent)
    • Diacetyl oxide (acetylating agent)
  2. Procedure:
    • Dissolve cytidine in dimethylformamide.
    • Stir for 8 to 15 minutes.
    • Add diacetyl oxide and stir for 22 to 26 hours at 20 to 25 °C.
    • Concentrate the solution using water-bath vacuum concentration at 28 to 32 °C until dry.
    • The yield reported for this method can be between 50% to 60%, with a purity exceeding 98% .

This method is advantageous due to its simplicity and suitability for large-scale production, avoiding the complications associated with intermediate products.

Molecular Structure Analysis

The molecular structure of N4-Acetylcytidine features a ribose sugar linked to an acetylated cytosine base. The acetyl group at the nitrogen-4 position significantly alters the chemical properties and biological activity compared to unmodified cytidine.

Structural Characteristics

  • Chemical Formula: C₁₁H₁₃N₃O₅
  • Molecular Weight: 283.24 g/mol
  • Functional Groups:
    • Acetyl group (-COCH₃)
    • Hydroxyl group (-OH) on ribose
  • Configuration: The compound maintains the β-anomeric configuration typical of nucleosides.

The presence of the acetyl group enhances its stability and affects its interaction with RNA-binding proteins.

Chemical Reactions Analysis

N4-Acetylcytidine participates in various chemical reactions that are pivotal in biochemical pathways, particularly in RNA metabolism.

Key Reactions

  1. Deacetylation: Under specific conditions, N4-Acetylcytidine can undergo deacetylation to yield cytidine, which is catalyzed by enzymes such as cytidine acetyltransferase.
  2. Incorporation into RNA: It can be incorporated into RNA strands during transcription, affecting RNA stability and translation efficiency.
  3. Reactivity with Borohydride: Sodium borohydride selectively reduces N4-acetylcytidine, converting it to tetrahydroacetycytidine while leaving other components unmodified .

These reactions are critical for understanding its biological roles and potential applications in therapeutic contexts.

Mechanism of Action

The mechanism of action for N4-Acetylcytidine primarily revolves around its role in stabilizing RNA molecules and enhancing their translational efficiency.

Biological Implications

  1. RNA Stability: N4-Acetylcytidine modification contributes to the stability of mRNA by protecting it from degradation.
  2. Translation Regulation: It enhances the recruitment of translation factors to mRNA, facilitating efficient protein synthesis .
  3. Viral Replication: In certain viruses, such as enterovirus 71, N4-acetylcytidine modifications have been shown to enhance viral RNA translation and replication through interactions with host cellular machinery .

These mechanisms underline its importance in both normal cellular functions and viral pathogenesis.

Physical and Chemical Properties Analysis

N4-Acetylcytidine exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Applications

N4-Acetylcytidine has diverse applications across various fields of research, particularly in molecular biology and pharmacology.

Key Applications

  1. Nucleic Acid Therapeutics: Its incorporation into RNA therapeutics can enhance stability and efficacy against diseases.
  2. Research Tool: Used in studies investigating post-transcriptional modifications and their effects on gene expression.
  3. Viral Research: Understanding its role in viral replication can aid in developing antiviral strategies targeting RNA viruses .
  4. Biomarker Development: Potential use as a biomarker for diseases where RNA modifications are altered .

The versatility of N4-Acetylcytidine makes it a valuable compound for scientific exploration and therapeutic development.

Biochemical Foundations of N4-Acetylcytidine

Structural Characterization of ac4C: Chemical Properties and Stability

N4-Acetylcytidine (ac4C) is a modified nucleoside where an acetyl group is attached to the exocyclic N4-amino position of cytidine. Its molecular formula is C11H15N3O6, with a molecular weight of 285.25 g/mol [10]. The acetyl group adopts a conformation stabilized by an intramolecular C–H···O interaction between the carbonyl oxygen and the C5 hydrogen of the pyrimidine ring. This unique orientation positions the acetyl moiety within the major groove of RNA duplexes while preserving canonical Watson-Crick base pairing with guanosine [3] [10]. The modification increases the thermodynamic stability of RNA helices, particularly within the evolutionarily conserved 5′-CCG-3′ motif prevalent in eukaryotic rRNA and tRNA [3] [5]. ac4C exhibits a characteristic UV absorbance peak at 302 nm and decomposes near 199°C, reflecting moderate thermal stability [10].

Table 1: Key Chemical Properties of N4-Acetylcytidine

PropertyValue/Characteristic
Molecular FormulaC11H15N3O6
Molecular Weight285.25 g/mol
UV λmax302 nm
Thermal StabilityDecomposes at ~199°C
Base PairingMaintains Watson-Crick with Guanosine
Dominant Sequence Context5′-CCG-3′

Biosynthetic Pathways: NAT10 as the Primary Acetyltransferase

The formation of ac4C is exclusively catalyzed by N-acetyltransferase 10 (NAT10), a conserved enzyme possessing both RNA-binding and acetyltransferase domains [1] [2] [5]. NAT10 utilizes acetyl-CoA as the acetyl donor and requires ATP hydrolysis for its activity. It functions within multi-subunit complexes guided by adapter molecules:

  • tRNA acetylation: Requires the adaptor protein THUMPD1 (human) or Tan1 (yeast), which recognizes specific tRNA structures (e.g., the D-arm of tRNASer and tRNALeu) [5] [6].
  • rRNA acetylation: Depends on small nucleolar RNAs (snoRNAs; e.g., U13 in humans or snR4/snR45 in yeast) that base-pair with target rRNA sequences (e.g., helix 34 and 45 in 18S rRNA) [5] [6].
  • mRNA acetylation: The requirement for specific adapters is less defined, though NAT10 directly binds target mRNAs containing the CCG motif [1] [9]. NAT10's catalytic mechanism involves lysine residues within its GNAT domain facilitating acetyl transfer. Its dual helicase and acetyltransferase activities are essential for remodeling RNA structures prior to modification [2] [5].

Evolutionary Conservation of ac4C Across Domains of Life

ac4C is a universally conserved RNA modification found in archaea, bacteria, and eukarya, indicating fundamental biological roles [5] [9]. However, the enzymatic machinery exhibits domain-specific adaptations:

  • Bacteria: Utilizes TmcA-like acetyltransferases (~600-700 amino acids). These are non-essential enzymes primarily modifying the wobble base (C34) of initiator tRNAMet to enhance translational fidelity for the AUG start codon [5].
  • Eukarya: Relies on NAT10/Kre33-type enzymes (~1000 amino acids). Essential for viability in humans and yeast. Catalyzes ac4C deposition in tRNA, rRNA (18S), and mRNA. While acetyltransferase activity supports growth under stress (e.g., heat), helicase activity is indispensable [5] [6].
  • Archaea: Employs homologs of NAT10 (e.g., in Thermococcales). Exhibits dynamic, temperature-responsive acetylation of rRNA and tRNA, suggesting a role in thermal adaptation [5] [9]. Despite mechanistic differences, all characterized enzymes share a core architecture combining an N-terminal ATPase/helicase domain with a C-terminal GNAT acetyltransferase domain, underscoring deep evolutionary conservation [5].

Properties

CAS Number

3768-18-1

Product Name

N4-Acetylcytidine

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1

InChI Key

NIDVTARKFBZMOT-PEBGCTIMSA-N

SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Synonyms

4-acetylcytidine
acetylcytidine
N-acetylcytidine

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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